molecular formula C11H11NO2 B12416617 Indole-3-propionic-2,2-d2 Acid

Indole-3-propionic-2,2-d2 Acid

Cat. No.: B12416617
M. Wt: 191.22 g/mol
InChI Key: GOLXRNDWAUTYKT-NCYHJHSESA-N
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Description

Indole-3-propionic-2,2-d2 Acid is a deuterated form of indole-3-propionic acid, a compound known for its antioxidant and neuroprotective properties. This compound is a derivative of tryptophan metabolism and is produced by gut microbiota. It has garnered significant interest due to its potential therapeutic applications in various fields, including neurodegenerative diseases and metabolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indole-3-propionic-2,2-d2 Acid can be synthesized through several methods. One common synthetic route involves the reaction of indole with propionic acid under specific conditions. The deuterated form can be obtained by using deuterated reagents in the synthesis process. For example, the reaction of indole with deuterated propionic acid in the presence of a catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Indole-3-propionic-2,2-d2 Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Indole-3-propionic-2,2-d2 Acid has a wide range of scientific research applications:

Mechanism of Action

Indole-3-propionic-2,2-d2 Acid exerts its effects through several mechanisms:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Indole-3-propionic-2,2-d2 Acid can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its deuterated form, which provides enhanced stability and distinct metabolic properties compared to its non-deuterated counterparts .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

191.22 g/mol

IUPAC Name

2,2-dideuterio-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2,(H,13,14)/i6D2

InChI Key

GOLXRNDWAUTYKT-NCYHJHSESA-N

Isomeric SMILES

[2H]C([2H])(CC1=CNC2=CC=CC=C21)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)O

Origin of Product

United States

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